molecular formula C18H23FN6O2 B2612389 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 1797975-32-6

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B2612389
CAS No.: 1797975-32-6
M. Wt: 374.42
InChI Key: WLGNRGUHFXSZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C18H23FN6O2 and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds with dimethylamine and morpholine groups have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. For example, a compound was identified as a high affinity, orally active NK1 receptor antagonist with significant solubility in water, showcasing its potential for clinical administration in treating conditions like emesis and depression (Harrison et al., 2001).

Antitumor and Anticancer Activity

Research has also focused on synthesizing novel compounds with urea and morpholine derivatives for potential antitumor and anticancer activities. A study highlighted the synthesis and evaluation of O-Mannich bases of dihydropyrimidinones, demonstrating in vitro cytotoxic and antitumor activities, suggesting the therapeutic potential of such compounds (Venkateshwarlu et al., 2014).

Supramolecular Chemistry

Ureidopyrimidinones have been investigated for their strong dimerization capabilities via quadruple hydrogen bonding, which is crucial for developing supramolecular assemblies. Such functionalities can be applied in materials science for creating complex molecular architectures (Beijer et al., 1998).

FGFR Inhibitors

The structural motifs found in compounds like "1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea" are similar to those in inhibitors of the fibroblast growth factor receptor (FGFR), which play a critical role in various types of cancer. A study presented 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives as potent and selective inhibitors of FGFR-1 tyrosine kinase, underscoring the potential for cancer therapy (Thompson et al., 2000).

Properties

IUPAC Name

1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O2/c1-12-4-5-13(10-14(12)19)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGNRGUHFXSZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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